molecular formula C25H28N2O B12280743 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone

Cat. No.: B12280743
M. Wt: 372.5 g/mol
InChI Key: LSPIKXAEGNVEEF-XRBXDRSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone is used in various scientific research applications, including:

    Chemistry: As a reactant in the synthesis of complex organic molecules.

    Biology: In studies involving cellular processes and molecular interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,3,3-Trimethyl-2-(formylmethylene)indoline

Uniqueness

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

(1Z,3E)-1,3-bis(1,3,3-trimethylindol-2-ylidene)propan-2-one

InChI

InChI=1S/C25H28N2O/c1-24(2)18-11-7-9-13-20(18)26(5)22(24)15-17(28)16-23-25(3,4)19-12-8-10-14-21(19)27(23)6/h7-16H,1-6H3/b22-15-,23-16+

InChI Key

LSPIKXAEGNVEEF-XRBXDRSNSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C(=O)/C=C\3/C(C4=CC=CC=C4N3C)(C)C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C=C3C(C4=CC=CC=C4N3C)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.